![molecular formula C14H16N6 B2376486 N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1257553-51-7](/img/structure/B2376486.png)
N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
“N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” is a complex organic compound that contains a pyrazolo[3,4-d][1,2,3]triazin-4-amine core structure. This core is substituted with a sec-butyl group at the nitrogen atom and a phenyl group at the 7-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar triazine derivatives are typically synthesized through reactions involving cyanuric chloride . The exact method would depend on the specific substituents and their positions .Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d][1,2,3]triazin-4-amine core, which is a bicyclic structure with a triazine ring fused to a pyrazole ring . The nitrogen atom in the triazine ring is substituted with a sec-butyl group, and the 7-position of the fused ring system is substituted with a phenyl group .Chemical Reactions Analysis
Triazine derivatives are known to undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The specific reactions that this compound would undergo depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, triazine derivatives are stable compounds that can exhibit a variety of chemical behaviors depending on their substituents .Scientific Research Applications
Anticancer Activity
Phenylpyrazolo[3,4-d]pyrimidine-based analogs have shown potent anticancer effects on a panel of cancer cell lines such as MCF-7, HCT116, and HePG-2 . These compounds have demonstrated potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays .
Multitarget Enzyme Inhibition
These compounds have been evaluated for their inhibitory effects on three essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II . They have shown to be potent, with variable degrees of target selectivity and dual EGFR/VGFR2 inhibitors .
Antiparasitic Activity
Compounds with the 1,2,4-triazine core have been identified as having antiparasitic properties .
Antifungal Activity
Both 1,2,4-triazines and phenylpyrazolo[3,4-d]pyrimidines have been reported to have antifungal properties .
Antimicrobial Activity
1,2,4-triazines and phenylpyrazolo[3,4-d]pyrimidines have been found to have antimicrobial properties .
Antiviral Activity
Compounds with the 1,2,4-triazine core have been identified as having antiviral properties .
Anti-inflammatory Activity
1,2,4-triazines have been reported to have anti-inflammatory properties .
Antiprotozoal Activity
Compounds with the 1,2,4-triazine core have been identified as having antiprotozoal properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-butan-2-yl-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-3-10(2)16-13-12-9-15-20(14(12)18-19-17-13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNZESLVFDZRFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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